2-(2,4-Dioxopyrimidin-1-yl)ethyl acetate
Description
2-(2,4-Dioxopyrimidin-1-yl)ethyl acetate (CAS: 4113-97-7) is a pyrimidine derivative characterized by a dioxopyrimidine ring linked to an ethyl acetate group. Its molecular formula is C₈H₁₀N₂O₄ (molar mass: 198.18 g/mol), with a density of 1.263 g/cm³ and a predicted pKa of 8.49 . This compound is structurally significant due to its uracil-like scaffold, which is common in nucleoside analogs and antiviral agents. It serves as a precursor or intermediate in synthesizing bioactive molecules, particularly those targeting viral replication pathways .
Properties
CAS No. |
15765-13-6 |
|---|---|
Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-(2,4-dioxopyrimidin-1-yl)ethyl acetate |
InChI |
InChI=1S/C8H10N2O4/c1-6(11)14-5-4-10-3-2-7(12)9-8(10)13/h2-3H,4-5H2,1H3,(H,9,12,13) |
InChI Key |
SNXQZJMMWGGAEQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN1C=CC(=O)NC1=O |
Canonical SMILES |
CC(=O)OCCN1C=CC(=O)NC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s closest structural analogs include derivatives with modifications to the pyrimidine ring, ester group, or substituent positions. Key examples and their distinguishing features are summarized below:
Key Structural and Functional Differences
- Substituent Position : Methyl or halogen substitutions at C5 or C6 (e.g., Sofosbuvir’s C2’-fluoro group) significantly alter pharmacokinetics. Sofosbuvir’s fluorine enhances metabolic stability and binding to HCV NS5B polymerase .
- Ester vs. Acid : Ethyl acetate esters (e.g., 2-(2,4-dioxopyrimidin-1-yl)ethyl acetate) exhibit higher membrane permeability than carboxylic acid derivatives (e.g., 2-(2,4-dioxo-3,4-dihydropyrimidin-1-yl)acetic acid) due to increased lipophilicity .
- Prodrug Modifications : Sofosbuvir’s phosphoramidate group facilitates intracellular activation, a feature absent in simpler esters like the target compound .
Research Findings and Data
Physicochemical Properties
- pKa and Solubility : The target compound’s pKa (8.49) suggests moderate basicity, favoring solubility in polar solvents. Methyl-substituted analogs (e.g., C9H12N2O4) show increased logP values, enhancing blood-brain barrier penetration .
- Thermal Stability : Pyrimidine-acetate derivatives generally decompose above 200°C, making them suitable for room-temperature synthetic protocols .
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